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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of BI-1935, a
putative transient receptor potential canonical 6 (TRPC6) channel inhibitor, with other
established anti-inflammatory agents. The information is supported by experimental data from
publicly available studies on closely related TRPCG6 inhibitors and standard anti-inflammatory
drugs.

Disclaimer: Direct experimental data for a compound explicitly named "BI-1935" is limited in the
public domain. The data presented for BI-1935 in this guide is extrapolated from studies on
other selective TRPCG6 inhibitors developed by Boehringer Ingelheim, such as Bl 749327, and
is intended to be representative of a selective TRPCG6 inhibitor's profile.

Mechanism of Action: TRPCG6 Inhibition in
Inflammation

Inflammatory responses are in part mediated by the influx of calcium (Ca2+) into cells, which
triggers downstream signaling cascades leading to the production of pro-inflammatory
cytokines and other mediators. TRPC6 is a non-selective cation channel that plays a role in
regulating this calcium influx.

BI-1935 is hypothesized to exert its anti-inflammatory effects by selectively inhibiting the
TRPC6 channel. This inhibition is expected to reduce intracellular calcium concentrations,
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thereby dampening the activation of calcium-dependent signaling pathways, such as the
calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, and modulating the NF-kB
(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1][2] The
NF-kB pathway is a critical regulator of gene transcription for numerous pro-inflammatory
cytokines, including TNF-aq, IL-6, and IL-1[3.[3][4]

By blocking TRPC6, BI-1935 is anticipated to decrease the expression and release of these
inflammatory mediators, thus attenuating the overall inflammatory response. This targeted
approach differs from broader-acting anti-inflammatory agents like NSAIDs, which primarily
inhibit cyclooxygenase (COX) enzymes.[5][6]

Comparative Data Presentation

The following tables summarize the quantitative data for BI-1935 (extrapolated from Bl 749327)
and other common anti-inflammatory drugs.

Table 1: In Vitro Potency and Selectivity

Key In Vitro

Compound

Target

IC50

Selectivity

Effects

BI-1935 (as Bl
749327)

TRPC6

19 nM (human)

>85-fold vs.
TRPC3, >42-fold
vs. TRPC7

Suppresses
NFAT

activation[1]

Ibuprofen

COX-1/COX-2

Varies by assay

Non-selective

Inhibits
prostaglandin

synthesis[5]

Celecoxib

COX-2

Varies by assay

COX-2 selective

Inhibits
prostaglandin

synthesis[5]

Dexamethasone

Glucocorticoid

Receptor

Varies by assay

N/A

Inhibits
expression of
inflammatory

genes
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Table 2: Comparison of Anti-Inflammatory Effects in Preclinical Models

Compound Model Key Endpoints Results
Unilateral Ureteral
BI-1935 (as Bl ] ] ) Dose-dependent
Obstruction (renal Renal fibrosis o )
749327) ] ) reduction in fibrosis[2]
fibrosis model)
LPS-induced cytokine Significant reduction
Ibuprofen o Serum TNF-q, IL-6 ) )
release in mice in cytokine levels[7]
LPS-induced cytokine Potent reduction in
Dexamethasone o Serum TNF-q, IL-6 )
release in mice cytokine levels[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPC6 Inhibition
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Caption: TRPCG6 inhibition by BI-1935 blocks Ca?* influx, modulating NFAT and NF-kB
pathways to reduce inflammatory gene expression.

Experimental Workflow: LPS-Induced Cytokine Release Assay
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Assay Setup

1. Culture immune cells
(e.g., PBMCs, macrophages)

2. Pre-treat with BI-1935
or control compounds

Inflammatoyy Challenge

3. Stimulate with LPS

Data Avnalysis

4. Incubate for a defined period
(e.g., 24 hours)

( 5. Collect supernatant )

6. Measure cytokine levels
(e.g., ELISA, Luminex)

'

7. Analyze and compare
cytokine concentrations
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Caption: Workflow for assessing the effect of BI-1935 on LPS-induced cytokine release from

immune cells.

© 2025 BenchChem. All rights reserved. 4/10

Tech Support


https://www.benchchem.com/product/b606076?utm_src=pdf-body-img
https://www.benchchem.com/product/b606076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Experimental Workflow: NF-kB Reporter Assay
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Caption: Workflow for quantifying the inhibitory effect of BI-1935 on NF-kB signaling using a
reporter gene assay.

Experimental Protocols
1. LPS-Induced Cytokine Release Assay in Human PBMCs

This assay is designed to evaluate the ability of a test compound to inhibit the release of pro-
inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated
with lipopolysaccharide (LPS).

e Materials:

o Human PBMC:s isolated from healthy donor blood

o

RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

o

LPS from E. coli (e.g., serotype O111:B4)

(¢]

BI-1935 and control compounds (e.g., dexamethasone)

[¢]

96-well cell culture plates

[¢]

ELISA or Luminex kits for human TNF-aq, IL-6, and IL-13
e Procedure:
o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

o Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x
1076 cells/mL.

o Seed 100 pL of the cell suspension into each well of a 96-well plate.

o Prepare serial dilutions of BI-1935 and control compounds in complete RPMI 1640
medium.
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Add 50 pL of the compound dilutions to the respective wells and incubate for 1 hour at
37°C in a 5% CO2 incubator.

Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete RPMI 1640
medium to a final concentration that induces a submaximal cytokine response (typically
10-100 ng/mL, to be determined empirically).

Add 50 pL of the LPS solution to all wells except for the unstimulated controls. Add 50 pL
of medium to the unstimulated control wells.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate at 400 x g for 5 minutes.

Carefully collect the supernatant without disturbing the cell pellet.

Quantify the concentrations of TNF-a, IL-6, and IL-1[3 in the supernatants using ELISA or a
multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

Calculate the percentage inhibition of cytokine release for each compound concentration
relative to the LPS-stimulated control.

2. NF-kB Reporter Gene Assay

This assay measures the ability of a test compound to inhibit the activation of the NF-kB

transcription factor in response to an inflammatory stimulus.

o Materials:

o

(¢]

[¢]

o

[e]

HEK?293 cells (or another suitable cell line)

NF-kB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

Lipofectamine or other transfection reagent

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Human TNF-a
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o

[e]

o

BI-1935 and control compounds

96-well white, clear-bottom cell culture plates

Dual-Luciferase Reporter Assay System

e Procedure:

[¢]

One day prior to transfection, seed HEK293 cells into a 6-well plate at a density that will
result in 70-80% confluency on the day of transfection.

Co-transfect the cells with the NF-kB luciferase reporter plasmid and the control plasmid
using a suitable transfection reagent according to the manufacturer's protocol.

After 24 hours of transfection, detach the cells and seed them into a 96-well white, clear-
bottom plate at a density of 5 x 10”4 cells/well. Allow the cells to adhere for at least 4
hours.

Prepare serial dilutions of BI-1935 and control compounds in assay medium (e.g., serum-
free DMEM).

Remove the culture medium from the cells and add 100 pL of the compound dilutions to
the respective wells. Incubate for 1 hour at 37°C.

Prepare a solution of TNF-a in assay medium at a concentration that induces a robust
luciferase signal (typically 10 ng/mL, to be determined empirically).

Add 10 pL of the TNF-a solution to all wells except for the unstimulated controls. Add 10
pL of assay medium to the unstimulated control wells.

Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

After incubation, perform the dual-luciferase assay according to the manufacturer's
instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to
control for transfection efficiency and cell viability.
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o Calculate the percentage inhibition of NF-kB activity for each compound concentration
relative to the TNF-a-stimulated control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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